4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid
Description
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a dimethylaminopropylamino-methyl substituent at the para position. Its synthesis likely involves carbodiimide-mediated coupling (e.g., EDC/DMAP), analogous to methods described for similar compounds .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[[3-(dimethylamino)propylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)9-3-8-14-10-11-4-6-12(7-5-11)13(16)17/h4-7,14H,3,8-10H2,1-2H3,(H,16,17) |
InChI Key |
DQISETCAQHQQLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices in industrial settings.
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits pH-dependent behavior due to its ionizable groups:
-
Carboxylic acid group : pKa ≈ 4.2 (consistent with substituted benzoic acids) .
-
Dimethylamino group : pKa ≈ 8–10 (typical for tertiary amines) .
| Reaction | Conditions | Outcome |
|---|---|---|
| Deprotonation of –COOH | Aqueous NaOH (pH > 4.2) | Formation of carboxylate (–COO⁻Na⁺) |
| Protonation of –N(CH₃)₂ | Aqueous HCl (pH < 8) | Formation of ammonium (–NH⁺(CH₃)₂) |
These properties enable selective functionalization under controlled pH (e.g., carboxylate intermediates for coupling reactions).
Amide Bond Formation
The carboxylic acid group undergoes condensation with amines to form amides, a reaction widely employed in pharmaceutical synthesis .
Example Protocol :
-
Reactants : 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid + primary/secondary amine.
-
Coupling Agents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Additives : HOBt (hydroxybenzotriazole) to minimize racemization.
-
Solvent : DMF or dichloromethane.
-
Yield : ~70–90% (based on analogous reactions in).
Applications : Synthesis of prodrugs or polymer precursors (e.g., polyamides in ).
Schiff Base Formation
The secondary amine (–NH–) reacts with aldehydes/ketones to form imines (Schiff bases), a key step in coordination chemistry and drug design .
Reaction :
| Conditions | Catalyst | Applications |
|---|---|---|
| Ethanol, reflux | None or acetic acid | Antimicrobial agents |
| Microwave-assisted | – | Accelerated synthesis |
Alkylation and Quaternization
The tertiary dimethylamino group undergoes alkylation to form quaternary ammonium salts, enhancing water solubility or antimicrobial activity.
Example :
| Reagent | Conditions | Product Use |
|---|---|---|
| Methyl iodide | THF, 60°C, 12 h | Surfactants or ionic liquids |
| Benzyl chloride | K₂CO₃, DMF, RT | Antimicrobial agents |
Hydrogenation and Reduction
The compound’s unsaturated intermediates (e.g., Schiff bases) can be hydrogenated to secondary amines.
Protocol from :
-
Catalyst : 10% Pd/C, H₂ (40–60 psi).
-
Solvent : Methanol or ethanol.
-
Time : 12–24 h at RT.
-
Yield : ~85–95% (for analogous reductions).
Polymerization
The dual functionality (–COOH and –NH–) enables polyamide synthesis via melt polycondensation :
Conditions :
-
Temperature : 220–260°C.
-
Catalyst : Phosphoric acid.
Properties :
Metal Complexation
The secondary amine and carboxylate groups act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺) .
Example :
Scientific Research Applications
4-([(3-Dimethylamino-propyl)methyl-amino]methyl)benzoic acid dihydrochloride is utilized in research across pharmaceutical development, biochemical research, formulation chemistry, diagnostic applications, and the cosmetic industry . Its structure facilitates effective interaction with biological systems, making it a candidate for drug delivery systems and therapeutic agents .
Pharmaceutical Development
This compound is a key intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs .
Biochemical Research
It is used in studies involving enzyme inhibition and receptor binding, helping researchers understand drug interactions and mechanisms of action . Certain benzoic acid analogs have demonstrated anti-cholinesterase activity . For example, one in vitro study exhibited maximum activity of 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid with IC50 values of 7.49 ± 0.16 µM compared to rivastigmine, whereas Ki was 8.14 ± 0.65 for AChE inhibition .
Formulation Chemistry
The compound is used in formulating topical creams and gels, enhancing skin penetration and bioavailability of active ingredients .
Diagnostic Applications
It plays a role in developing diagnostic agents, particularly in imaging techniques that require specific binding to biological targets .
Mechanism of Action
The mechanism of action of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating the inhibition or activation of enzymatic pathways. The compound can also form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, molecular properties, and reported biological activities.
Substituent Variations and Physicochemical Properties
Toxicity and Metabolic Considerations
- Mercury-Containing Analog (): 4-(Hydroxymercury)benzoic acid derivatives exhibit high reactivity and toxicity due to mercury, whereas the dimethylamino group in the target compound is less hazardous .
- Benzamide Derivatives (): Replacement of carboxylic acid with benzamide (e.g., N-[3-(dimethylamino)propyl]-4-[methyl(phenylsulfonyl)amino]benzamide) reduces gastrointestinal irritation but may alter metabolic clearance .
Data Tables
Table 1: Molecular Properties of Selected Compounds
Q & A
Q. What are the recommended synthetic routes for 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Precursor Selection
Start with 4-formylbenzoic acid and 3-(dimethylamino)propylamine. The Schiff base formation via condensation is a critical step, requiring anhydrous conditions (e.g., ethanol or DMF as solvents) and catalytic acetic acid . - Step 2: Reduction of Schiff Base
Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine. Monitor pH (6-7) to avoid side reactions . - Step 3: Purification
Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
Methodological Answer:
- ¹H NMR Analysis
- IR Spectroscopy
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays
Target enzymes like kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green) . - Cell Viability Testing
Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding affinity?
Methodological Answer:
- Density Functional Theory (DFT)
Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential maps, revealing nucleophilic/electrophilic sites . - Molecular Docking
Use AutoDock Vina to simulate binding to receptors (e.g., EGFR kinase). Validate docking poses with MD simulations (GROMACS) .
Case Study: Docking with EGFR (PDB: 1M17) showed a binding energy of −8.2 kcal/mol, suggesting strong hydrophobic interactions with Val702 and Lys721 .
Q. How should researchers resolve contradictions in experimental vs. theoretical data (e.g., unexpected reaction yields)?
Methodological Answer:
Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?
Methodological Answer:
- Continuous Flow Chemistry
Use microreactors to enhance heat/mass transfer and reduce side products (residence time: 10–30 min) . - In-line Monitoring
Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .
Scalability Data:
| Batch Size (mmol) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 85 | 92 |
| 100 | 78 | 88 |
Data Contradiction Analysis Framework
Step 1 : Replicate experiments under identical conditions.
Step 2 : Cross-validate with orthogonal techniques (e.g., NMR + X-ray crystallography) .
Step 3 : Use statistical tools (e.g., Grubbs’ test) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
